molecular formula C21H21N5O3S B11036333 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

カタログ番号: B11036333
分子量: 423.5 g/mol
InChIキー: TWOGFEZVVKEUDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine features a guanidine core linked to two distinct moieties:

  • A 2,3-dihydro-1,4-benzodioxin group (electron-rich oxygen-containing aromatic system).
  • A 6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl unit (dihydropyrimidinone ring with a para-methylphenyl thioether substituent).

特性

分子式

C21H21N5O3S

分子量

423.5 g/mol

IUPAC名

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(4-methylphenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C21H21N5O3S/c1-13-2-5-16(6-3-13)30-12-15-11-19(27)25-21(24-15)26-20(22)23-14-4-7-17-18(10-14)29-9-8-28-17/h2-7,10-11H,8-9,12H2,1H3,(H4,22,23,24,25,26,27)

InChIキー

TWOGFEZVVKEUDZ-UHFFFAOYSA-N

異性体SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC4=C(C=C3)OCCO4

正規SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=CC4=C(C=C3)OCCO4

製品の起源

United States

準備方法

Stage 1: Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine

Method :

  • Hydrogenation : Catalytic hydrogenation of 2-nitro-1,4-benzodioxane using Pd/C or Raney Ni under H₂ (50–100 psi) in ethanol.

  • Workup : Filtration, solvent evaporation, and recrystallization from CHCl₃/MeOH.

Key Data :

ParameterValueSource
Reaction time4–6 hours
Catalyst10% Pd/C
Yield82%

Spectral Confirmation :

  • ¹H NMR (CDCl₃) : δ 4.28 (br.s, 4H, CH₂), 6.45 (d, 1H, J=4.1 Hz), 7.32 (d, 2H, J=8.5 Hz).

Stage 2: Synthesis of Pyrimidinone Intermediate

Core Structure :
6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl

Method :

  • Cyclization : Condensation of 4-methylbenzene thiol with a β-ketoester under acidic conditions.

  • Functionalization : Introduction of the sulfanyl methyl group via nucleophilic substitution.

Example Protocol :

StepReagents/ConditionsPurpose
14-Methylbenzenethiol + β-ketoester, H₂SO₄, refluxCyclization to pyrimidinone
2Bromoacetyl bromide, K₂CO₃, DMFBromination at C6
34-Methylbenzenethiol, LiH, DMFThiol substitution

Yield : 65–70% (after purification).

Critical Factors :

  • Solvent : DMF enhances nucleophilicity of thiols.

  • Catalyst : LiH accelerates substitution reactions.

Stage 3: Guanidine Formation and Coupling

Objective : Link benzodioxin amine to pyrimidinone via guanidine.

Method :

  • Guanidine Precursor : Reaction of benzodioxin amine with cyanamide derivatives.

  • Coupling : Deprotection and alkylation under basic conditions.

Key Steps :

StepReactionConditions
12,3-Dihydro-1,4-benzodioxin-6-amine + cyanamideNH₃, ethanol, 60°C
2Intermediate + pyrimidinone chlorideLiH, DMF, 24 hours

Optimized Conditions :

ParameterOptimal ValueImpact
Temperature25–30°CMaximizes yield, minimizes side reactions
BaseLiH (0.1 eq)Ensures deprotonation without over-alkylation
SolventDMFEnhances solubility of polar intermediates

Final Yield : 55–60%.

Critical Challenges and Solutions

Regioselectivity in Pyrimidinone Functionalization

Problem : Competing substitution at C2 vs. C6 positions.
Solution : Use electron-withdrawing groups (e.g., Cl) at C2 to direct thiol substitution to C6.

Stability of Guanidine Intermediates

Issue : Hydrolysis of guanidine under acidic conditions.
Mitigation : Use anhydrous LiH and inert atmospheres.

Purification of Final Product

Method : Column chromatography (SiO₂, EtOAc/hexane) followed by recrystallization (CHCl₃/MeOH).
Purity : >95% (HPLC).

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitations
One-Pot Reduced steps, higher atom economyLower yields for complex substrates
Stepwise Better control over intermediatesLonger reaction times, waste generation

Recommended Approach : Stepwise synthesis for precise functionalization.

Summary of Key Findings

  • Benzodioxin Amine : Efficiently prepared via catalytic hydrogenation (82% yield).

  • Pyrimidinone Intermediate : Achieved via thiol substitution (65–70% yield).

  • Guanidine Coupling : Optimized with LiH/DMF (55–60% yield).

  • Purity : >95% achievable through chromatography .

化学反応の分析

Reactivity of the Guanidine Group

The guanidine unit exhibits strong basicity (pKa ~13.6) and nucleophilic character, enabling participation in:

a. Acid-Base Reactions

  • Forms stable salts with strong acids (e.g., HCl, H₂SO₄) via protonation at the imine nitrogen.

  • Protonation enhances solubility in polar solvents like water or methanol .

b. Nucleophilic Substitution

  • Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) to form N-alkylguanidinium derivatives:

    R-X+GuanidineR-Guanidinium+X\text{R-X} + \text{Guanidine} \rightarrow \text{R-Guanidinium}^+ \text{X}^-
  • Conditions: Room temperature, polar aprotic solvents (DMF, DMSO), 12–24 hr.

c. Coordination Chemistry

  • Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .

Reactivity of the Sulfanylmethyl Group

The –S–CH₂– linkage undergoes characteristic thioether reactions:

a. Oxidation

  • Controlled oxidation with H₂O₂ or mCPBA yields sulfoxide (–SO–CH₂–) or sulfone (–SO₂–CH₂–) :

    –S–CH₂–H2O2–SO–CH₂–excess–SO2–CH₂–\text{–S–CH₂–} \xrightarrow{\text{H}_2\text{O}_2} \text{–SO–CH₂–} \xrightarrow{\text{excess}} \text{–SO}_2\text{–CH₂–}
    Oxidizing AgentProductYield (%)Conditions
    H₂O₂ (30%)Sulfoxide78RT, CH₃CN, 6 hr
    mCPBASulfone920°C → RT, DCM, 12 hr

b. Alkylation

  • Reacts with α,β-unsaturated carbonyls (e.g., acrylates) via Michael addition .

Pyrimidinone Ring Reactivity

The 4-oxo-1,4-dihydropyrimidin-2-yl group participates in:

a. Tautomerization

  • Exists in equilibrium between lactam (NH) and lactim (OH) forms, influencing hydrogen-bonding interactions :

    (lactam)(lactim)\text{(lactam)} \rightleftharpoons \text{(lactim)}

b. Electrophilic Aromatic Substitution

  • Bromination at C5 occurs under mild conditions (Br₂, CHCl₃, 0°C) .

c. Ring-Opening Reactions

  • Hydrolysis under acidic conditions (HCl, reflux) cleaves the pyrimidinone ring to yield urea derivatives.

Benzodioxin Ring Stability

The 2,3-dihydro-1,4-benzodioxin component is relatively inert but can undergo:

a. Oxidative Degradation

  • Strong oxidizers (e.g., KMnO₄) cleave the dioxane ring to form quinone derivatives .

b. Electrophilic Substitution

  • Nitration (HNO₃/H₂SO₄) occurs at the para position relative to the oxygen atoms .

Cross-Reactivity and Functionalization

a. Reductive Amination

  • The guanidine group reacts with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .

b. Photochemical Reactions

  • UV irradiation in the presence of iodomethane induces C–S bond cleavage at the sulfanylmethyl group .

科学的研究の応用

Structure and Composition

The molecular formula of the compound is C22H25N5O3SC_{22}H_{25}N_{5}O_{3}S, with a molecular weight of approximately 425.53 g/mol. The structure includes a benzodioxin moiety, which is known for its biological activity, and a dihydropyrimidine derivative that contributes to its pharmacological properties.

Enzyme Inhibition

Recent studies indicate that the compound exhibits significant inhibitory effects against key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : The compound has been shown to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, making it a potential candidate for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : Additionally, the compound acts as an inhibitor of acetylcholinesterase, an enzyme associated with neurodegenerative conditions such as Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .

Therapeutic Potential

The dual action of inhibiting both α-glucosidase and acetylcholinesterase positions this compound as a promising therapeutic candidate for T2DM and Alzheimer's disease. The ability to target multiple pathways could lead to more effective treatments with fewer side effects compared to traditional monotherapies.

Study 1: Synthesis and Biological Evaluation

In a study published in 2019, researchers synthesized several derivatives of the compound and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results demonstrated that certain modifications to the benzodioxin structure enhanced inhibitory potency, suggesting that structural optimization could yield even more effective inhibitors .

Study 2: In Silico Analysis

A computational study assessed the binding affinity of the compound to target enzymes using molecular docking techniques. The findings indicated strong interactions between the compound and active sites of both α-glucosidase and acetylcholinesterase, supporting its potential efficacy as a therapeutic agent .

作用機序

6. 類似の化合物との比較

類似の化合物

    1-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-3-(4-オキソ-1,4-ジヒドロピリミジン-2-イル)グアニジン: スルファニルメチル基がありません。

    1-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-3-(6-{[(フェニル)スルファニル]メチル}-4-オキソ-1,4-ジヒドロピリミジン-2-イル)グアニジン: フェニル環にメチル基がありません。

独自性

1-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-3-(6-{[(4-メチルフェニル)スルファニル]メチル}-4-オキソ-1,4-ジヒドロピリミジン-2-イル)グアニジンにスルファニルメチル基が存在し、官能基が特定の配置になっていることで、化学的および生物学的特性がユニークになり、類似の化合物とは異なるものになります。

類似化合物との比較

Structural Analogs and Substituent Effects

The target compound is compared to three structurally related guanidine derivatives (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight LogP (Predicted)
Target Compound Benzodioxin, 4-methylphenyl-sulfanyl Not explicitly given* ~450 (estimated) ~3.5
N''-(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N-(3-methylphenyl)guanidine 4-chlorophenyl-sulfanyl, 3-methylphenyl C₁₉H₁₈ClN₅OS 399.90 4.2
1-(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine 4-chlorophenyl-sulfanyl, phenyl C₁₈H₁₆ClN₅OS 385.87 3.7
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin, dimethylaminomethyl-phenyl, methoxy-pyridine C₂₃H₂₅N₃O₃ 391.46 2.8

* Estimated based on structural similarity to and .

Key Observations:

Benzodioxin vs. Phenyl/Chlorophenyl: The target compound’s benzodioxin moiety (electron-donating oxygen atoms) enhances solubility in polar solvents compared to simple phenyl or chlorophenyl groups in analogs . This may improve bioavailability.

Chlorine substituents () may enhance electrophilic interactions with biological targets but introduce toxicity risks .

Guanidine Linkage :

  • All compounds retain the guanidine group, critical for hydrogen bonding with enzymes or nucleic acids. The benzodioxin-linked guanidine in the target compound may exhibit unique binding modes due to steric and electronic effects .

生物活性

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a complex organic molecule with potential pharmacological applications. This article aims to explore its biological activity, synthesis, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_4O_3S, with a molecular weight of approximately 406.48 g/mol. The structure features a benzodioxin moiety linked to a dihydropyrimidin derivative, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. For instance, derivatives of benzodioxin have been investigated for their efficacy against various bacterial strains. The presence of the guanidine group may enhance the compound's ability to penetrate bacterial membranes, thus increasing its antimicrobial effectiveness.

Enzyme Inhibition

Studies on related compounds suggest that they may act as inhibitors of specific enzymes, such as cholinesterases. For example, compounds that incorporate similar functional groups have demonstrated moderate to high inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) . This inhibition can be crucial in developing treatments for neurodegenerative diseases like Alzheimer's.

Anticancer Potential

Some derivatives of benzodioxin have shown promise in cancer research. The structural motifs present in this compound could potentially interact with cellular pathways involved in tumor growth and proliferation. Preliminary studies on similar compounds indicate cytotoxic effects against various cancer cell lines .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several benzodioxin derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the benzodioxin structure significantly enhanced antibacterial properties .
  • Enzyme Inhibition : A comparative analysis of structural analogs revealed that modifications at the guanidine position could lead to increased potency as cholinesterase inhibitors. The compound's ability to inhibit BChE was measured with an IC50 value indicating substantial potential for therapeutic applications .
  • Cytotoxicity Assays : Research focusing on the anticancer properties of related compounds demonstrated that specific substitutions on the benzodioxin scaffold could lead to enhanced cytotoxicity against breast cancer cell lines .

Research Findings Summary Table

PropertyObservationReference
Antimicrobial ActivityEffective against S. aureus and E. coli
Enzyme InhibitionModerate inhibition of AChE and BChE
CytotoxicitySignificant effects on cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) yields a sulfonamide intermediate, which can be further functionalized . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using IR (to confirm sulfonamide C=O stretch at ~1350 cm⁻¹) and ¹H-NMR (aromatic protons at δ 6.8–7.2 ppm) are critical.

Q. How can researchers validate the molecular structure of this compound and its intermediates?

  • Methodology : Combine spectroscopic techniques:

  • ¹H-NMR : Identify aromatic protons from the benzodioxin (δ 6.5–7.0 ppm) and pyrimidinone (δ 8.0–8.5 ppm) moieties.
  • Elemental Analysis (CHN) : Verify stoichiometry (e.g., C% ±0.3% deviation).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₂N₄O₃S at m/z 435.15) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?

  • Methodology : Use enzymatic assays targeting α-glucosidase or acetylcholinesterase (AChE):

  • Protocol : Incubate the compound (0.1–100 µM) with enzyme/substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) and measure absorbance at 405 nm. Include controls (e.g., acarbose for α-glucosidase) and calculate IC₅₀ via nonlinear regression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology : Apply Design of Experiments (DoE) to evaluate variables:

  • Factors : pH (8–10), temperature (25–60°C), catalyst (e.g., DMAP vs. triethylamine).
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions and identify optimal conditions (e.g., pH 9.5, 40°C, 0.5 eq DMAP) .
    • Data Analysis : ANOVA tables can quantify factor significance (p < 0.05).

Q. How can computational methods predict the compound’s reactivity or binding affinity?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map transition states for sulfonamide formation.
  • Molecular Docking (AutoDock Vina) : Dock the compound into AChE (PDB: 4EY7) to estimate binding energy (ΔG ≈ −8.2 kcal/mol) and key interactions (e.g., π-π stacking with Trp86) .

Q. How to resolve contradictory data in biological activity across studies?

  • Methodology :

  • Orthogonal Assays : Compare results from fluorescence-based AChE assays with Ellman’s method to rule out interference.
  • Structural Analog Analysis : Test derivatives lacking the 4-methylphenylsulfanyl group to assess its role in activity discrepancies .

Q. What strategies can enhance the compound’s metabolic stability without compromising activity?

  • Methodology :

  • SAR Studies : Replace the benzodioxin ring with bioisosteres (e.g., benzofuran) and evaluate logP (HPLC) and microsomal stability (rat liver microsomes, NADPH incubation).
  • Prodrug Design : Introduce ester moieties at the guanidine group to improve solubility (e.g., phosphate esters) .

Methodological Considerations

Q. What safety protocols are essential during synthesis and handling?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow).
  • First Aid : For skin contact, wash with 10% polyethylene glycol solution (: P201, P202) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Workflow :

Core Modification : Vary substituents on the benzodioxin (e.g., Cl, OMe) and pyrimidinone (e.g., NH₂ vs. NO₂).

Parallel Synthesis : Use automated reactors to generate a 24-compound library.

Activity Clustering : Apply principal component analysis (PCA) to group compounds by IC₅₀ and physicochemical descriptors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。